![molecular formula C13H16O3 B1346902 Pibecarb CAS No. 2522-81-8](/img/structure/B1346902.png)
Pibecarb
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Overview
Description
It is known for its antihemorrhagic and capillary protective properties . The compound is used in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: PIBECARB can be synthesized through the esterification of 2-oxo-2-phenylethanol with 2,2-dimethylpropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous esterification process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This process allows for efficient production of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: PIBECARB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
PIBECARB has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and amides.
Biology: Studied for its potential antihemorrhagic and capillary protective effects.
Medicine: Investigated for its potential use in treating conditions related to capillary fragility and hemorrhage.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of PIBECARB involves its interaction with capillary walls, where it exerts a protective effect by strengthening the capillary walls and reducing their permeability. This action helps in preventing capillary fragility and hemorrhage. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
PIBECARB can be compared with other similar compounds such as:
Phenylacetate: Similar ester structure but different functional groups.
Benzoylcarbinol: Similar aromatic structure but different ester groups.
Uniqueness: this compound’s unique combination of an ester group with a 2-oxo-2-phenylethyl moiety and a 2,2-dimethylpropanoate group gives it distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
2522-81-8 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
phenacyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)12(15)16-9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
OTIZTAXUFMCICV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)C(=O)OCC(=O)C1=CC=CC=C1 |
2522-81-8 | |
Origin of Product |
United States |
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